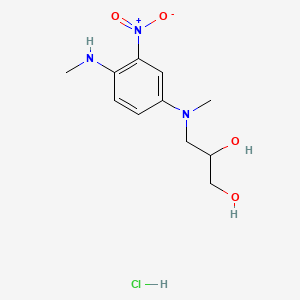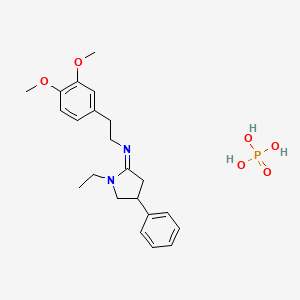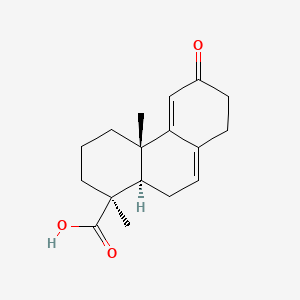
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid: (+)-podocarpic acid , belongs to the abietane diterpenoid class. It lacks the isopropyl substituent, features an aromatic C-ring, and possesses a hydroxy group at the 12-position
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for (+)-podocarpic acid involve diterpene precursors. While specific methods may vary, a common approach includes cyclization of suitable intermediates to form the phenanthrene ring system. Researchers have explored both chemical and biosynthetic pathways.
Industrial Production:: Industrial production methods typically rely on natural sources, such as extraction from certain plant species. The New Zealand native plant Podocarpus totara is a notable source of (+)-podocarpic acid.
Analyse Chemischer Reaktionen
Reactivity:: (+)-Podocarpic acid can undergo various reactions:
Oxidation: Oxidative processes can modify the hydroxy group or the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents can be introduced at different positions.
Acid-Base Reactions: The carboxylic acid group participates in acid-base equilibria.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Acid-Base Reactions: Strong acids or bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction could lead to a hydroxy compound.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Natural Product Chemistry: (+)-Podocarpic acid contributes to the study of abietane diterpenoids.
Synthetic Chemistry: Researchers explore its reactivity and use it as a building block.
Antioxidant Properties: Investigations into its potential as an antioxidant.
Biological Activity: Assessing its effects on cellular processes.
Pharmaceuticals: (+)-Podocarpic acid derivatives may serve as drug leads.
Agrochemicals: Possible applications in crop protection.
Wirkmechanismus
The exact mechanism by which (+)-podocarpic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While (+)-podocarpic acid is unique due to its specific structure, it shares similarities with other abietane diterpenoids. Notable compounds include related phenanthrene derivatives and abietic acid.
Eigenschaften
CAS-Nummer |
33169-07-2 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h5,10,14H,3-4,6-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 |
InChI-Schlüssel |
GGTHDIPRPUXPMX-OIISXLGYSA-N |
Isomerische SMILES |
C[C@]12CCC[C@]([C@@H]1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


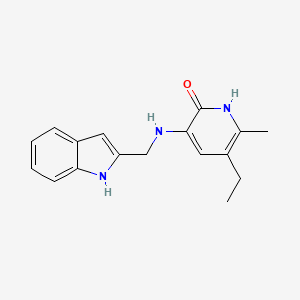

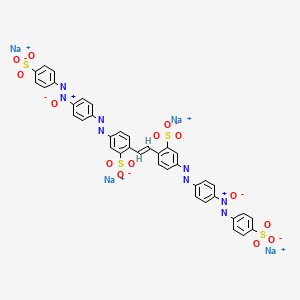
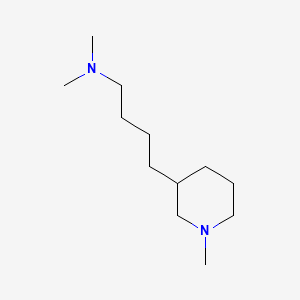

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

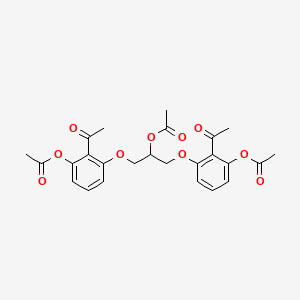

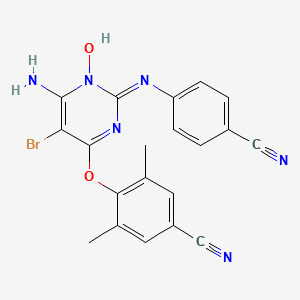
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

